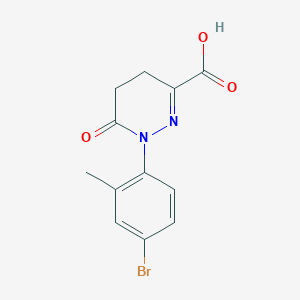![molecular formula C14H21N3O B6644239 N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide, commonly known as BPH-1358, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH-1358 is a bicyclic compound that contains a pyrazole ring and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of BPH-1358 is not fully understood, but studies have shown that it acts as a potent inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays an important role in cell growth and proliferation, and its overexpression has been linked to the development of various diseases, including cancer. By inhibiting CK2, BPH-1358 can prevent the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
BPH-1358 has several biochemical and physiological effects. Studies have shown that BPH-1358 can induce cell cycle arrest and apoptosis in cancer cells. BPH-1358 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells. In addition, BPH-1358 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of BPH-1358 is its potent anti-cancer properties. BPH-1358 has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapy. However, one of the main limitations of BPH-1358 is its complex synthesis process, which makes it difficult to produce large quantities of the compound. In addition, further studies are needed to fully understand the mechanism of action of BPH-1358 and its potential side effects.
将来の方向性
There are several future directions for the research and development of BPH-1358. One direction is to further investigate the potential of BPH-1358 as a novel cancer therapy. Studies are needed to determine the optimal dosage and administration of BPH-1358 and to evaluate its safety and efficacy in clinical trials. Another direction is to investigate the potential of BPH-1358 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of BPH-1358 and to identify potential drug targets for the development of new therapies.
合成法
The synthesis of BPH-1358 is a complex process that involves several steps. The first step is the synthesis of the pyrazole ring, which is achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with tert-butyl nitrite in the presence of a catalyst. The resulting compound is then reacted with bicyclo[3.1.0]hexane-3-carboxylic acid to obtain BPH-1358.
科学的研究の応用
BPH-1358 has shown promising results in various scientific research applications. One of the most significant applications of BPH-1358 is in the field of cancer research. Studies have shown that BPH-1358 has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. BPH-1358 has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BPH-1358 has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)11-7-12(17-16-11)15-13(18)10-5-8-4-9(8)6-10/h7-10H,4-6H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDBFRFVCCWFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)NC(=O)C2CC3CC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)
